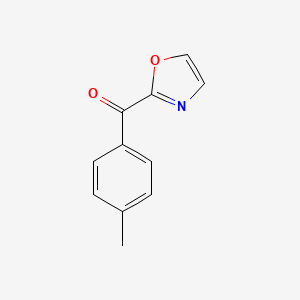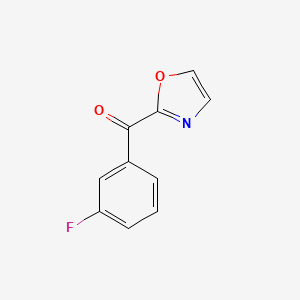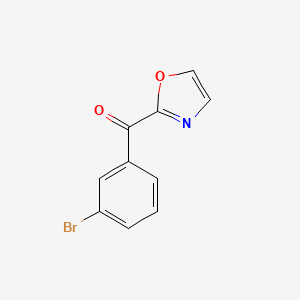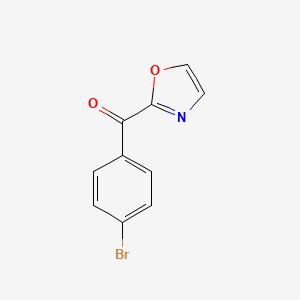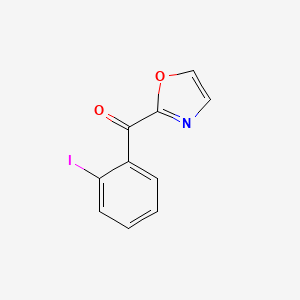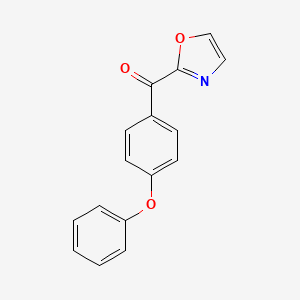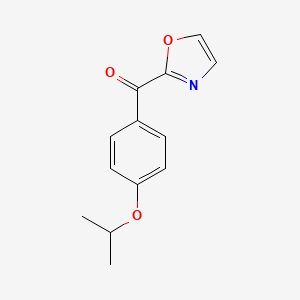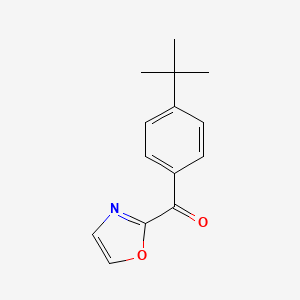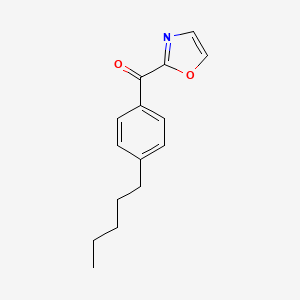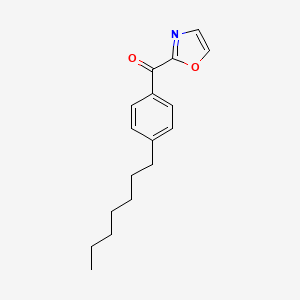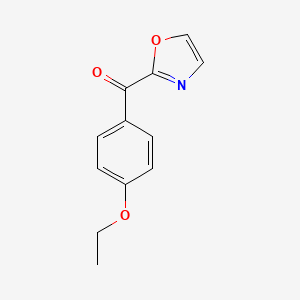
3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone is a chemical compound with the molecular formula C12H14ClFO . It is used in various applications and is the subject of ongoing research.
Synthesis Analysis
The synthesis of 3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone is a complex process that involves several steps . The exact method of synthesis can vary depending on the desired yield, purity, and other factors .Molecular Structure Analysis
The molecular structure of 3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone is determined by its molecular formula, C12H14ClFO . The structure can be analyzed using various techniques such as NMR, HPLC, LC-MS, and others .Chemical Reactions Analysis
The chemical reactions involving 3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone can be complex and varied . The compound can participate in various types of reactions, depending on the conditions and the presence of other chemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone include its molecular weight (228.69 g/mol), its molecular formula (C12H14ClFO), and other properties . These properties can be determined using various analytical methods .Applications De Recherche Scientifique
Synthesis and Labeling
- Haloperidol and trifluperidol, neuroleptic drugs, are labeled using compounds including 4-chloro-4′-fluorobutyrophenone for metabolic studies. This process involves various steps including condensation, ring-opening, and hydrolysis (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1978).
Chemical Synthesis
- 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one synthesis, involving 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone, demonstrates a method for producing chemicals with a high yield and purity. This process includes condensation and hydrogenation steps (Shen, 2007).
Medical Research and Drug Development
- In the quest for new progesterone receptor modulators for female healthcare, research on 3,3-dialkyl-5-aryloxindole series revealed that the size of the 3,3-dialkyl substituent significantly influences the functional response of these compounds (Fensome et al., 2008).
Analytical Chemistry
- A study on the HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals used 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde as a fluorogenic labeling reagent for chlorophenols, demonstrating an application in pharmaceutical analysis (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Materials Science
- 3-Fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates of cellulose and amylose were studied as chiral stationary phases for high-performance liquid chromatography. The study highlights the effects of substituents on chiral discrimination and their application in separating chiral drugs (Chankvetadze et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAQDFUOYKZARS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC(=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642405 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone | |
CAS RN |
898764-80-2 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

